5-(Benzyloxy)pentanoic acid
Overview
Description
5-(Benzyloxy)pentanoic acid: is an organic compound with the molecular formula C12H16O3. It is also known as 5-(phenylmethoxy)pentanoic acid. This compound is characterized by the presence of a benzyloxy group attached to the fifth carbon of a pentanoic acid chain. It appears as a white crystalline powder and is soluble in organic solvents such as chloroform, ethanol, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)pentanoic acid typically involves the esterification of benzyloxy alcohol with pentanoic acid. One common method is the reaction of benzyloxy alcohol with pentanoic acid in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: 5-(Benzyloxy)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 5-(benzyloxy)pentanol.
Substitution: Formation of various substituted pentanoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(Benzyloxy)pentanoic acid is used as a building block in organic synthesis. It is employed in the preparation of complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It can be incorporated into peptides and proteins to study their structure and function .
Medicine: this compound derivatives have potential therapeutic applications. They are investigated for their anti-inflammatory and analgesic properties .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It serves as a monomer in the synthesis of copolyesters through lipase-catalyzed ring-opening polymerization .
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)pentanoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as phospholipase A2. This inhibition prevents the hydrolysis of phospholipids, thereby reducing the production of pro-inflammatory mediators . The compound’s benzyloxy group allows it to interact with hydrophobic pockets in the enzyme, enhancing its binding affinity .
Comparison with Similar Compounds
- 5-(Benzyloxycarbonylamino)pentanoic acid
- 5-(Phenylmethoxy)pentanoic acid
- 5-(Benzyloxycarbonyl)pentanoic acid
Comparison: 5-(Benzyloxy)pentanoic acid is unique due to its benzyloxy group, which imparts distinct chemical properties. Compared to 5-(Benzyloxycarbonylamino)pentanoic acid, it lacks the amino group, making it less reactive in nucleophilic substitution reactions. Additionally, the presence of the benzyloxy group enhances its solubility in organic solvents compared to 5-(Benzyloxycarbonyl)pentanoic acid .
Properties
IUPAC Name |
5-phenylmethoxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c13-12(14)8-4-5-9-15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXWSDBAURXMNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439597 | |
Record name | 5-BENZYLOXYPENTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64740-39-2 | |
Record name | 5-BENZYLOXYPENTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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